[1,3]Oxazolo[5,4-d]pyrimidin-7-amine
Description
Properties
IUPAC Name |
[1,3]oxazolo[5,4-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDZQWVZICYPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)OC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294259 | |
| Record name | Oxazolo[5,4-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10325-61-8 | |
| Record name | NSC95633 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxazolo[5,4-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3]oxazolo[5,4-d]pyrimidin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Oxazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of 5-amino-4-cyano-1,3-oxazoles with formamidine, urea, and formic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Cyclization Methods
Two primary synthetic routes dominate the formation of the oxazolo[5,4-d]pyrimidine core :
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Pyrimidine ring cyclization : Starting with substituted oxazole derivatives (e.g., 2-mercapto-5-benzoylamino-4-hydroxypyrimidine), cyclization is achieved using phosphoryl trichloride (POCl₃) .
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Oxazole ring cyclization : Pyrimidine derivatives (e.g., 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile) react with triethyl orthoacetate or orthoformate under reflux to form imidate intermediates, followed by amine-mediated cyclization .
Key Reaction Pathway
A representative synthesis involves :
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Imidate formation : Oxazole precursors react with triethyl orthoformate to yield imidate intermediates (e.g., compound 2 in Scheme 1 of ).
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Amine substitution : Ethanol solutions of primary or secondary amines (e.g., methylamine, piperazine) react with imidates at room temperature or under reflux, forming 7-amino-substituted derivatives .
Primary and Secondary Amines
Reactions with aliphatic or aromatic amines yield diverse derivatives:
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Primary amines (e.g., methylamine, ethylamine): Form 7-alkylamino derivatives with moderate yields (30–60%) .
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Secondary amines (e.g., piperazine, diazepane): Produce stable 7-dialkylamino derivatives but may form N′-cyanooxazolylacetamidine byproducts under kinetically controlled conditions .
Example Reaction Table :
Thermodynamic vs. Kinetic Control in Byproduct Formation
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Thermodynamic stability : Oxazolo[5,4-d]pyrimidines are more stable than N′-cyanooxazolylacetamidines (ΔHf values: −287 vs. −264 kJ/mol) .
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Byproduct formation : Secondary amines (e.g., N,N-diethylamine) favor N′-cyanooxazolylacetamidines due to steric hindrance, preventing cyclization to the oxazolo core .
Crystallographic Insights
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The oxazolo[5,4-d]pyrimidine core is planar (r.m.s. deviation: 0.007 Å), with conjugated aromatic systems influencing electron distribution .
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Short C2–C24 bond lengths (1.426 Å) confirm conjugation between oxazole and pyrimidine rings, affecting nucleophilic substitution sites .
Substituent Effects
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Electron-withdrawing groups (e.g., NO₂, Cl) at the phenyl ring reduce VEGFR2 inhibitory activity, while electron-donating groups (e.g., CH₃O) enhance caspase activation .
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Methyl substitution at C5 improves stability and binding affinity in kinase assays .
Anticancer Agents
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VEGFR2 inhibitors : 7-(4-Methoxyphenyl) derivatives show IC₅₀ values of 0.33 μM against VEGFR2 kinase .
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Caspase activators : N-(4-methoxyphenyl)-N,2,5-trimethyl derivatives activate caspases at EC₅₀ = 58 nM in T-47D cells .
Immunosuppressive Derivatives
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5-Amino-3-methyl-isoxazol-4-yl substituents at C2 enhance immunosuppressive activity, with in vitro assays confirming reduced lymphocyte proliferation .
Reaction Optimization Challenges
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of [1,3]oxazolo[5,4-d]pyrimidin-7-amine derivatives as anticancer agents. These compounds exhibit cytotoxic activity against various human cancer cell lines and are believed to function through multiple mechanisms.
Case Studies
- A study synthesized a series of new oxazolo[5,4-d]pyrimidines and evaluated their activity against four cancer cell lines: A549 (lung), MCF7 (breast), LoVo (colon), and HT29 (colon). Results indicated that several derivatives exhibited significant cytotoxic effects and potential as novel anticancer agents .
Antiviral Activity
The antiviral properties of this compound have also been investigated. Some derivatives have shown effectiveness against viruses by inhibiting viral replication or interfering with viral entry into host cells.
Mechanisms
- Inhibition of Viral Enzymes : Certain compounds target viral enzymes critical for replication.
- Blocking Viral Entry : Other derivatives may prevent viruses from binding to host cell receptors .
Immunosuppressive Effects
Another important application is the immunosuppressive activity of these compounds. They have been studied for their potential to modulate immune responses, which could be beneficial in treating autoimmune diseases or in organ transplantation contexts.
Research Findings
- In vitro studies demonstrated that some oxazolo[5,4-d]pyrimidines could inhibit proliferation of immune cells, suggesting a role in immunomodulation .
Agricultural Applications
There are emerging studies exploring the use of this compound derivatives in agriculture. These compounds have been shown to enhance vegetative growth in plants.
Effects on Plant Growth
Mechanism of Action
The mechanism of action of [1,3]Oxazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth . The compound’s structure allows it to competitively inhibit the binding of natural substrates, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
Thiazolo[5,4-d]pyrimidin-7-amine
- Structure : Replaces the oxygen atom in the oxazole ring with sulfur.
- Synthesis : Achieved via similar cyclization strategies but often with lower yields (e.g., 20–51% for thiazolo derivatives vs. 22–50% for oxazolo compounds) .
- Physical Properties : Higher molecular weight (e.g., C17H14N4O2S in thiazolo derivatives vs. C6H6N4O in oxazolo analogues) and density (1.602 g/cm³ predicted for thiazolo vs. ~1.5 g/cm³ for oxazolo) .
- Biological Activity: Thiazolo derivatives show affinity for kinase targets (e.g., Bo family kinases) but exhibit higher cytotoxicity against normal cells (CC50 < 100 µM) compared to oxazolo derivatives (CC50 > 120 µM) .
[1,2,3]Triazolo[4,5-d]pyrimidines
- Structure : Incorporates a triazole ring fused to pyrimidine.
- Synthesis : Requires multistep routes involving sulfonyl intermediates, often with moderate yields (e.g., 74% for triazolo derivative 6) .
Thermodynamic and Kinetic Stability
| Compound Class | ∆fH298 (kcal·mol⁻¹) | Stabilization Energy (Estab, kcal·mol⁻¹) |
|---|---|---|
| Oxazolo[5,4-d]pyrimidines | Lower | 12.4–13.2 |
| N′-Cyanooxazolylacetamidines | Higher | — |
| Thiazolo[5,4-d]pyrimidines | Not reported | — |
Oxazolo derivatives are thermodynamically favored due to resonance stabilization and reduced steric strain. Their synthetic pathways are less kinetically hindered than N′-cyanooxazolylacetamidines, which require secondary amines for formation .
Biological Activity
[1,3]Oxazolo[5,4-d]pyrimidin-7-amine is a compound belonging to the oxazolo[5,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antiviral, and immunomodulatory effects, supported by recent research findings.
Chemical Structure and Synthesis
The oxazolo[5,4-d]pyrimidine scaffold is characterized by a fused oxazole and pyrimidine ring system. The synthesis of this compound typically involves cyclization reactions of appropriately substituted precursors. For instance, methods have been developed using 2-mercapto-5-benzoylamino-4-hydroxypyrimidine with phosphoryl trichloride to form the desired structure .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various tumor cell lines. Compounds derived from this scaffold have shown IC50 values in the low micromolar range against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. For example, certain derivatives have exhibited IC50 values as low as 2.74 µM against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| SCM5 | MCF-7 | 2.74 |
| SCM9 | HepG2 | 4.92 |
| SCM10 | A549 | 1.96 |
These compounds act through various mechanisms including inhibition of receptor tyrosine kinases and modulation of apoptosis pathways .
Antiviral Activity
The antiviral potential of this compound has also been explored. Notably, it has shown effectiveness against human herpes virus type-1 (HHV-1) and other viral pathogens. The antiviral activity is attributed to its ability to inhibit viral replication and interfere with viral entry into host cells .
| Virus | EC50 (µM) |
|---|---|
| HHV-1 | 2.4 |
| Zika Virus | 1.4 |
Immunomodulatory Effects
In addition to its anticancer and antiviral properties, this compound has demonstrated immunosuppressive effects. In vitro assays indicated that certain derivatives could modulate immune responses by inhibiting cytokine production and T-cell activation. This suggests potential applications in autoimmune diseases or transplant rejection scenarios .
Case Studies
A series of case studies have highlighted the efficacy of this compound derivatives in preclinical models:
- Anticancer Study : A study involving SCM compounds showed significant tumor growth inhibition in xenograft models with minimal toxicity to normal tissues.
- Antiviral Study : Another investigation found that specific derivatives effectively reduced viral load in infected cell cultures while maintaining low cytotoxicity towards human fibroblast cells.
- Immunomodulation : In a model of autoimmune disease, treatment with these compounds resulted in reduced inflammation and improved clinical scores compared to controls.
The mechanisms underlying the biological activities of this compound involve:
- Receptor Interactions : These compounds act as antagonists or agonists at various receptors involved in cell signaling pathways.
- Enzyme Inhibition : They inhibit key enzymes such as adenosine kinase and receptor tyrosine kinases which are crucial for tumor growth and viral replication.
- Apoptosis Induction : The ability to activate caspase pathways leads to programmed cell death in cancerous cells.
Q & A
Q. What are the primary synthetic routes for [1,3]Oxazolo[5,4-d]pyrimidin-7-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclodehydration of 5-(acylamino)-4-hydroxypyrimidines or elaboration of 4-cyano-5-aminooxazoles . A common route (Scheme 1 in ) starts with oxazolones (I), which undergo amidine coupling (THF, Et₃N, 48 h) to form intermediates (II). Cyclization in pyridine under reflux (10 h) yields oxazolo[4,5-d]pyrimidin-7-ones (III). Chlorination with POCl₃ and Me₂NPh (105–110°C, 3 h) produces 7-chloro derivatives (IV), which are aminated with primary/secondary amines (dioxane, reflux, 6 h) to yield the 7-amine target . Key factors affecting yield:
- Temperature : Higher temps (reflux) improve cyclization but risk decomposition.
- Solvent : Polar aprotic solvents (dioxane) favor nucleophilic substitution during amination.
- Catalyst : Triethylamine enhances reactivity in amination steps .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?
Methodological Answer:
- 1H/13C NMR : Confirms regiochemistry and substitution patterns. For example, the 7-amine proton resonates as a broad singlet (δ 8.20 ppm) in thiazolo analogs .
- LC-MS : Validates molecular weight and purity. Derivatives like 2-(2-methylphenyl)-6H,7H-[1,3]oxazolo[5,4-d]pyrimidin-7-one (CAS 938007-09-1) show [M+H]+ peaks at m/z 228.08 .
- Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N within ±0.3% of theoretical values) .
- IR Spectroscopy : Detects functional groups (e.g., NH₂ stretches at 3300–3500 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer:
- Substitution at Position 2 : Introducing bulky groups (e.g., aryl or sulfonyl) enhances enzymatic inhibition. For instance, 2-methyl derivatives inhibit ricin (IC₅₀ ~1–3 mM) by mimicking guanine in ribosomal RNA .
- Amino Group Modifications : Acylation or sulfonylation of the 7-amine (e.g., with arylsulfonyl chlorides) improves pharmacokinetic properties. Derivatives like 10-15 () showed enhanced antiviral activity (EC₅₀ < 10 µM) .
- In Silico Screening : Use tools like molecular docking to predict binding to targets (e.g., TNF-α or viral proteases). Lipinski’s Rule of Five compliance (logP < 5, MW < 500 Da) is critical for drug-likeness .
Q. How to resolve contradictions in reported bioactivity data for oxazolo-pyrimidine analogs?
Methodological Answer: Discrepancies often arise from structural isomerism (e.g., [4,5-d] vs. [5,4-d] ring fusion) or assay variability. Strategies:
- Isomer-Specific Synthesis : Use regioselective routes (e.g., ’s Scheme 1 vs. ’s cyclodehydration) to avoid mixtures.
- Standardized Assays : Compare cytotoxicity (e.g., CC₅₀ in Vero cells) and antiviral activity (e.g., against HSV-1) under identical conditions .
- Meta-Analysis : Cross-reference datasets. For example, [5,4-d] isomers show stronger TNF-α suppression (IC₅₀ ~50 µM) than [4,5-d] analogs .
Q. What computational methods predict the drug-likeness and target interactions of novel derivatives?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME assess solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions. For example, derivatives with ClogP >3 may require PEGylation for improved solubility .
- Molecular Dynamics (MD) Simulations : Simulate binding stability (RMSD < 2 Å) to targets like fatty acid amide hydrolase (FAAH). A 100-ns MD run revealed hydrogen bonding between the 7-amine and FAAH’s Ser241 .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent electronegativity with IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
